2-Hydrazinyl-3-iodo-4-methylpyridine
Description
2-Hydrazinyl-3-iodo-4-methylpyridine (CAS: 2379321-76-1) is a halogenated pyridine derivative featuring a hydrazinyl group at position 2, an iodine atom at position 3, and a methyl group at position 4. Its molecular formula is C₇H₉IN₃, with a molecular weight of 262.07 g/mol. The compound is commercially available from multiple suppliers (e.g., MolPort, ZINC) , indicating its utility as a synthetic intermediate in pharmaceuticals or agrochemicals. The iodine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydrazinyl group may contribute to biological activity or coordination chemistry .
Properties
Molecular Formula |
C6H8IN3 |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
(3-iodo-4-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8IN3/c1-4-2-3-9-6(10-8)5(4)7/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
QNHMNHJRMGAHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)NN)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
2-Hydrazinyl-3-iodo-5-methylpyridine (CAS: 2379321-76-1): Differs in methyl group position (position 5 vs. 4), altering steric and electronic properties.
2-Hydrazinyl-3-iodopyridine (CAS: 210993-11-6): Lacks the methyl group, reducing lipophilicity.
Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate (CAS: 1142191-73-8): Replaces hydrazinyl with an acrylate ester and substitutes chloro for methyl, modifying reactivity .
Table 1: Structural and Physicochemical Comparison
Data for analogous halogenated pyridines in show melting points of 268–287°C, suggesting similar thermal stability for these compounds .
Spectroscopic Characterization
- IR and NMR : reports IR peaks for C–I stretches (~500 cm⁻¹) and N–H stretches (~3300 cm⁻¹) in similar compounds. ¹H NMR chemical shifts for methyl groups (δ ~2.5 ppm) and hydrazinyl protons (δ ~4.0–5.0 ppm) are consistent across analogs .
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